((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5,11H,3-4,6,10H2 |
InChI Key |
BUASGXQDKFDJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CNN |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes to 2,3-Dihydrobenzofuran
According to the patent CN105693666A, 2,3-dihydrobenzofuran can be synthesized efficiently via a two-step process starting from sodium phenolate and ethylene chlorohydrin, catalyzed by copper chloride and ferric chloride mixtures, followed by cyclization catalyzed by zinc chloride and manganous chloride under reflux conditions:
| Step | Reaction Components | Conditions | Outcome |
|---|---|---|---|
| 1 | Sodium phenolate + Ethylene chlorohydrin + CuCl2/FeCl3 | Reflux at 60–70 °C for 2–3 hours | Formation of 2-phenyl phenol |
| 2 | 2-Phenyl phenol + ZnCl2 + MnCl2 | Reflux at 200–220 °C for 3–4 hours | Cyclization to 2,3-dihydrobenzofuran |
This method yields 2,3-dihydrobenzofuran with high efficiency, reduced by-products, and economic viability. Variations in catalyst ratios and reaction times allow optimization of yield and purity.
Alternative Routes and Functionalization
Other literature (ACS publications) describes lithiation of 2,3-dihydrobenzofuran followed by carboxylation to yield 2,3-dihydrobenzofuran-7-carboxylic acid, which can be further converted to amides or hydrazides. This approach involves:
- Treatment of 2,3-dihydrobenzofuran with n-butyllithium and TMEDA at room temperature.
- Quenching with dry ice to introduce carboxyl functionality.
- Subsequent conversion of carboxylic acid to amide or hydrazide derivatives via standard coupling or amidation reactions.
Introduction of the Methylhydrazine Group
General Strategy
The methylhydrazine substituent can be introduced by transforming an appropriate functional group (e.g., aldehyde, bromomethyl, or carboxylic acid derivative) at the 5-position of the dihydrobenzofuran ring into the hydrazine moiety.
Typical Synthetic Steps
- Halomethylation or Bromomethylation: Installation of bromomethyl group at the 5-position of 2,3-dihydrobenzofuran.
- Nucleophilic Substitution: Reaction of the bromomethyl derivative with methylhydrazine to afford ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine.
Alternatively, hydrazine derivatives can be coupled with carboxylic acid derivatives (e.g., hydrazides) under coupling conditions:
| Step | Reaction Components | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-(Bromomethyl)-2,3-dihydrobenzofuran + methylhydrazine | Stirring in solvent (ethanol or DMF), room temp to reflux | Nucleophilic substitution to hydrazine derivative |
| 2 | Purification | Chromatography or recrystallization | Pure ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine |
Representative Experimental Data and Yields
| Compound/Step | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| 2-Phenyl phenol synthesis | 80–90 | Reflux with CuCl2/FeCl3 catalyst at 60–70 °C, 2–3 h | Sodium hydroxide wash to purify |
| Cyclization to 2,3-dihydrobenzofuran | 75–85 | Reflux with ZnCl2 and MnCl2 at 200–220 °C, 3–4 h | Reduced pressure distillation at 88–90 °C |
| Lithiation and carboxylation | ~50 | n-Butyllithium, TMEDA, dry ice quench | Intermediate for further functionalization |
| Amidation/hydrazide formation | 70–90 | Isobutyl chloroformate, N-methylmorpholine, NH3 | Purified by column chromatography |
| Nucleophilic substitution with methylhydrazine | 60–80 | Room temp to reflux in ethanol or DMF | Final introduction of hydrazine group |
Summary and Recommendations
- The most practical and scalable approach to prepare ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine involves first synthesizing 2,3-dihydrobenzofuran via sodium phenolate and ethylene chlorohydrin with copper/ferric chloride catalysis, followed by cyclization with zinc and manganous chlorides.
- Functionalization at the 5-position to introduce a bromomethyl or carboxyl group enables subsequent nucleophilic substitution or amidation to install the methylhydrazine moiety.
- Reaction conditions such as temperature, catalyst ratios, and purification steps are critical for optimizing yield and purity.
- Literature and patent sources provide detailed protocols with yields ranging from 60% to 90% for various steps, indicating good synthetic accessibility.
Chemical Reactions Analysis
Structural and Functional Group Analysis
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine consists of a dihydrobenzofuran scaffold (a heterocyclic structure with oxygen) linked to a methylhydrazine group. Key reactive features include:
-
Hydrazine (–NH–NH₂) : A strong nucleophile capable of condensation, cyclization, and coordination with metals.
-
Dihydrobenzofuran : A partially saturated benzofuran system that may undergo electrophilic substitution or ring-opening reactions under acidic/basic conditions.
Hydrazine Derivatives in Cycloadditions
Hydrazine-containing compounds often participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC). For example:
-
Terminal alkynes react with sodium azide in the presence of Cu(I) catalysts (e.g., CuSO₄/(BimH)₃) to form 1,2,3-triazoles at room temperature .
-
While this reaction is not directly reported for ((2,3-dihydrobenzofuran-5-yl)methyl)hydrazine, its hydrazine group could theoretically act as a precursor for similar transformations.
Condensation Reactions
Hydrazines frequently condense with carbonyl groups (e.g., aldehydes, ketones) to form hydrazones. For instance:
-
Hydrazinosulfonylation of aryldiazonium salts with SO₂ and hydrazines yields sulfonohydrazides .
-
This suggests that ((2,3-dihydrobenzofuran-5-yl)methyl)hydrazine might form hydrazones or sulfonamides under analogous conditions.
Radical-Mediated Processes
Radical intermediates generated from hydrazines can participate in cyclizations. For example:
-
Hydrazine–SO₂ complexes form aryl radicals, enabling cyclization to dihydrobenzofuran derivatives .
-
The methylhydrazine group could facilitate similar radical pathways for functionalizing the dihydrobenzofuran core.
Synthetic Challenges and Opportunities
The absence of explicit data highlights gaps in the literature. Future studies could explore:
-
Cu(I)-Catalyzed Reactions : Leveraging the hydrazine group for triazole or tetrazole synthesis.
-
Cross-Coupling : Functionalizing the dihydrobenzofuran ring via Suzuki or Buchwald-Hartwig reactions.
Scientific Research Applications
Chemistry
In chemistry, ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential anti-tumor and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains .
Medicine
In medicine, ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is being explored for its potential therapeutic applications. Its anti-tumor and antibacterial properties make it a candidate for drug development aimed at treating cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the synthesis of various chemical products. Its unique properties make it valuable in the production of pharmaceuticals and other chemical intermediates .
Mechanism of Action
The mechanism of action of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and bacterial replication .
Comparison with Similar Compounds
Structural Analogues with Aromatic Heterocycles
Benzo[d][1,3]dioxol-5-ylhydrazine ()
- Core Structure : Replaces the dihydrofuran ring with a benzo[1,3]dioxole (two oxygen atoms in a 1,3-dioxolane configuration).
- Key Differences : The absence of a methyl bridge and the presence of two oxygen atoms alter electronic properties. The hydrazine group is directly attached to the aromatic ring.
- Synthesis : Likely synthesized via condensation of benzo[1,3]dioxole derivatives with hydrazine, similar to methods in and .
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
- Core Structure : A benzodithiazine ring system with sulfone and chloro-methyl substituents.
- Key Differences : The sulfur-containing heterocycle and N-methylation reduce nucleophilicity compared to the target compound’s free hydrazine.
- Synthesis : Prepared via substitution reactions of benzodithiazine precursors with hydrazine derivatives.
- Applications : Sulfur-containing heterocycles often exhibit enhanced metabolic stability and binding affinity in drug design .
Hydrazine Derivatives with Substituted Benzyl Groups
(2-Fluorobenzyl)hydrazine Hydrochloride ()
- Core Structure : A fluorobenzyl group attached to hydrazine.
- The absence of a fused heterocycle reduces steric bulk.
- Synthesis : Likely synthesized via nucleophilic substitution of 2-fluorobenzyl halides with hydrazine.
- Applications : Fluorinated hydrazines are explored in radiopharmaceuticals due to fluorine-18’s utility in PET imaging .
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate ()
- Core Structure : A benzofuran ester with a hydrazine-carboxylate side chain.
- Key Differences : The hydrazine is acylated (forming a hydrazide), reducing reactivity. The ester group enhances solubility.
- Synthesis : Condensation of benzofuran esters with hydrazine derivatives under acidic conditions.
Piperazine and Thiazole Derivatives
1-[(2,3-Dihydrobenzofuran-5-yl)methyl]piperazine ()
- Core Structure : Replaces hydrazine with a piperazine ring.
- Key Differences : Piperazine’s cyclic amine structure provides rigidity and basicity, contrasting with hydrazine’s linear, nucleophilic nature.
- Synthesis : Likely via alkylation of piperazine with a dihydrobenzofuran-methyl halide.
- Applications : Piperazine derivatives are prevalent in CNS-targeting drugs (e.g., antipsychotics) due to their blood-brain barrier permeability .
2-(2,3-Dihydrobenzofuran-5-yl)-4-methylthiazole-5-carboxylic Acid ()
- Core Structure : A thiazole-carboxylic acid linked to dihydrobenzofuran.
- Key Differences : The thiazole ring introduces aromatic nitrogen and sulfur, while the carboxylic acid enhances polarity.
- Applications : Thiazole derivatives are explored as kinase inhibitors and anti-inflammatory agents .
Biological Activity
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine features a hydrazine functional group attached to a 2,3-dihydrobenzofuran moiety. The unique structure contributes to its reactivity and pharmacological potential. The hydrazine group is known for its ability to form various derivatives, enhancing the compound's versatility in biological applications.
Pharmacological Activities
Research indicates that compounds containing benzofuran motifs exhibit a range of pharmacological properties, including:
- Anticancer Activity : Certain derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the benzofuran structure can influence apoptosis pathways in HepG2 cells, notably through the regulation of the Bax/Bcl-2 ratio and caspase activation .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. A series of 2,3-dihydrobenzofuran derivatives were synthesized and tested for their efficacy in reducing inflammation, with some exhibiting promising results .
- Antimicrobial Properties : Hydrazone derivatives related to ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine have been reported to possess antibacterial activity against strains like Pseudomonas aeruginosa and Escherichia coli, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine reveal that specific modifications can significantly enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Enhanced anti-inflammatory activity |
| Hydroxymethyl substitution | Increased cytotoxicity against cancer cells |
| Aromatic ring modifications | Variability in selectivity for biological targets |
These findings suggest that careful structural modifications can optimize the pharmacological profile of this compound.
Case Studies
- Cytotoxicity Against HepG2 Cells : A study demonstrated that treatment with modified benzofuran compounds resulted in increased expression of pro-apoptotic genes (e.g., p53 and p21), leading to enhanced apoptosis in liver cancer cells . This highlights the potential of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine as a lead compound in cancer therapy.
- Inhibition of mPGES-1 : Research indicated that 2,3-dihydrobenzofuran derivatives could serve as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, which is implicated in inflammatory processes. These compounds exhibited low micromolar activity in vitro, suggesting their utility in developing new anti-inflammatory drugs .
- Antimicrobial Activity : A series of hydrazone derivatives derived from benzofuran structures were tested against several bacterial strains. Some compounds showed zones of inhibition comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Q & A
Basic Questions
Q. What established synthetic routes are used to prepare ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine, and how is purity confirmed?
- Synthesis : The compound can be synthesized via condensation reactions. For example, hydrazine derivatives of dihydrobenzofuran analogs are prepared by reacting 2-(2,3-dihydrobenzofuran-5-yl)acetic acid with hydrazine hydrate under reflux conditions. Intermediate purification involves crystallization or column chromatography .
- Purity Confirmation : Analytical techniques include:
- Melting Point (mp) : Compare observed mp with literature values (e.g., analogs like 3,5-dimethylphenylhydrazine hydrochloride have mp ~225°C with decomposition) .
- Assay Purity : HPLC or titration methods ensure ≥98% purity .
- Spectral Data : NMR (1H/13C), IR, and mass spectrometry confirm structural integrity .
Q. Which spectroscopic methods are critical for characterizing ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine?
- 1H/13C NMR : Assign peaks for the dihydrobenzofuran ring (δ 6.5–7.5 ppm for aromatic protons) and hydrazine moiety (δ 2.5–4.0 ppm for NH and CH2 groups) .
- IR Spectroscopy : Identify N–H stretches (~3200–3400 cm⁻¹) and C=N/C–O bonds (~1600–1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~190–210 for related hydrazines) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can researchers design experiments to evaluate antimicrobial activity of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine derivatives?
- Methodology :
- Structural Analog Screening : Compare with hydrazones of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid, which showed activity against Staphylococcus aureus and Escherichia coli .
- Assay Protocols : Use minimum inhibitory concentration (MIC) assays with broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls .
Q. How can contradictions in reported biological activities (e.g., IC50 variability) of hydrazine derivatives be resolved?
- Strategies :
- Standardized Protocols : Ensure consistent assay conditions (pH, temperature, solvent) across studies.
- Replicate Experiments : Perform triplicate measurements to assess reproducibility.
- Meta-Analysis : Compare data from structural analogs (e.g., 1,2-diphenylhydrazine toxicity studies) to identify outliers .
Q. What role does ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine play in coordination chemistry?
- Ligand Design : The hydrazine group (–NH–NH2) acts as a bidentate ligand, coordinating with transition metals (e.g., Cu(II), Fe(III)) to form complexes.
- Characterization :
- Single-Crystal X-ray Diffraction : Resolve metal-ligand bond lengths and geometries.
- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., λmax ~400–600 nm for Cu(II) complexes) .
Q. What computational methods predict the reactivity of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine?
- Tools :
- Molecular Operating Environment (MOE) : Simulate nucleophilic attack at the hydrazine group or electrophilic substitution on the dihydrobenzofuran ring .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity .
Q. What models assess the toxicity of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
